molecular formula C10H16N2S B14146704 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine CAS No. 88926-51-6

4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine

Cat. No.: B14146704
CAS No.: 88926-51-6
M. Wt: 196.31 g/mol
InChI Key: KLYBNHRIZMBWOG-UHFFFAOYSA-N
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Description

4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H14N2S . It is also known by other names such as 4-(propylthio)-1,2-phenylenediamine and 4-propylsulfanylbenzene-1,2-diamine . This compound is characterized by the presence of a benzene ring substituted with a methyl group, a propylsulfanyl group, and two amino groups. It is a derivative of o-phenylenediamine , which is an important precursor to many heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Properties

CAS No.

88926-51-6

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-methyl-5-propylsulfanylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2S/c1-3-4-13-10-6-9(12)8(11)5-7(10)2/h5-6H,3-4,11-12H2,1-2H3

InChI Key

KLYBNHRIZMBWOG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=C(C=C1C)N)N

Origin of Product

United States

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